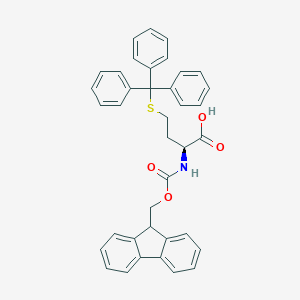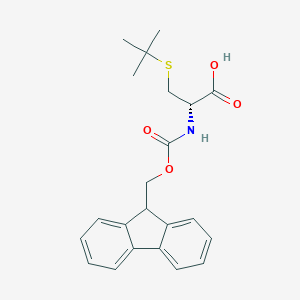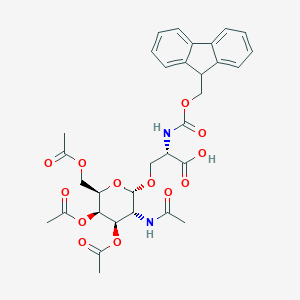
Fmoc-Lys-OH.HCl
Descripción general
Descripción
Fmoc-Lys-OH.HCl is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a building block that has been used in the synthesis of azido-protected peptides for activity-based protein profiling and click-functional peptide bundles for biopolymer formation .
Synthesis Analysis
Fmoc-Lys-OH.HCl is used in Fmoc solid-phase peptide synthesis . The synthesis of Fmoc-Lys(Npa)-OH, an analogue of Fmoc-Lys-OH.HCl, involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Molecular Structure Analysis
The molecular formula of Fmoc-Lys-OH.HCl is C21H24N2O4 • HCl . It has a molecular weight of 404.9 .Chemical Reactions Analysis
Fmoc-Lys-OH.HCl is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Fmoc-Lys-OH.HCl is a white to slight yellow to beige powder .Aplicaciones Científicas De Investigación
Fmoc-Lys-OH.HCl: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-Lys-OH.HCl is commonly used in solid-phase peptide synthesis (SPPS) as a building block. It protects the amino group of lysine from unwanted side reactions during the synthesis process, allowing for the creation of peptides with specific sequences .
Activity-Based Protein Profiling: This compound has been utilized in the synthesis of azido-protected peptides, which are important for activity-based protein profiling. This technique allows researchers to study enzyme function and interaction within complex biological systems .
Biopolymer Formation: Fmoc-Lys-OH.HCl is also used in the creation of click-functional peptide bundles, which are essential for biopolymer formation. These polymers have potential applications in various fields, including materials science and biomedicine .
Tissue Engineering: The Fmoc-derivatives of lysine, such as those produced using Fmoc-Lys-OH.HCl, have shown potential as materials for tissue engineering. They support cell adhesion, survival, and duplication, making them valuable for regenerative medicine .
Histone Tail Peptide Synthesis: This compound streamlines the synthesis of histone tail peptides, which are crucial for studying histone modifications. These modifications play a significant role in gene regulation and expression .
6. Fluorescence Resonance Energy Transfer (FRET) Studies Fmoc-Lys-OH.HCl is used in the preparation of FRET triple-helical peptide substrates. These substrates are important for studying protein interactions and dynamics at a molecular level .
Mecanismo De Acción
- Fmoc-Lys-OH.HCl is commonly used as a protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) .
- Fmoc protection occurs by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .
- The Fmoc group is base-labile, meaning it can be removed by treatment with piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate .
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. Recently, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Propiedades
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474495 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys-OH.HCl | |
CAS RN |
139262-23-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















